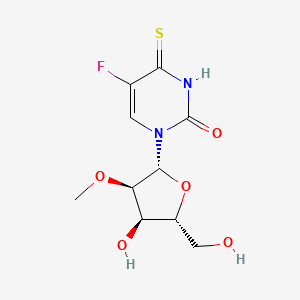
5-Fluoro-2'-O-methyl-4-thiouridine
Vue d'ensemble
Description
5-Fluoro-2’-O-methyl-4-thiouridine (FSU) is a modified oligonucleotide that is used in molecular biology . It is known to photoreact with non-adjacent bases, specifically with distant thymine and cytosine residues in the chain, forming fluorescent and non-fluorescent intrastrand crosslinks, respectively . FSU is also known for its potent antiviral attributes, as it can curb viral replication .
Synthesis Analysis
The synthesis of FSU involves UV induced interstrand crosslinking of DNA duplexes labeled with 5-halogeno analogs of 4SU . The sequence and temperature-dependent formation of intrastrand crosslink products from the irradiation of single-stranded oligodeoxynucleotides bearing FSU has been reported .Chemical Reactions Analysis
FSU can photoreact with non-adjacent bases, specifically with distant thymine and cytosine residues in the chain, forming fluorescent and non-fluorescent intrastrand crosslinks, respectively . In addition, partial photooxidation of FSU residue to 5-fluorouridine was also observed .Applications De Recherche Scientifique
Photoaffinity Label Synthesis
The phosphoramidite of 5-fluoro-4-thio-2'-O-methyluridine was synthesized, with a focus on the optimization of protecting groups, including the 4-thio function and 2' and 3' hydroxyl protection. This development is significant for the efficient synthesis of oligonucleotides and has been proven through the preparation of several oligonucleotides via automated synthesis. Photochemical experiments confirmed the utility of the synthesized synthon, marking a notable advancement in oligonucleotide synthesis (Milecki et al., 2011).
Fluorescent Cross-Linking of Nucleosides
5-Fluoro-4-thiouridine has demonstrated high photoreactivity, forming highly fluorescent, thermally stable diastereomeric photoadducts with thymidine upon UV light exposure. This photoinduced reaction leads to efficient conversion and has been thoroughly characterized using techniques such as mass spectrometry, 2-D NMR, and UV circular dichroism spectroscopy. The findings indicate potential applications in understanding and utilizing DNA and RNA structures (Skalski et al., 2010).
Modification of RNAs
Appropriately protected derivatives of 5-fluoro-4-thiouridine have been synthesized as substrates for the modification of RNAs, offering new avenues for RNA-based research and potential therapeutic applications. The synthesis methods and structural analysis, such as X-ray crystal structural analysis, offer insights into the conformation and potential applications of these modified nucleosides in RNA research and therapy (Takahashi et al., 2008).
Light-Induced Cross-Linking in DNA and RNA
A theoretical study on the photoinduced cross-linking reaction of 5-fluoro-4-thiouridine with thymine provided insights into the excited-state relaxation pathways and the cross-linking reaction mechanism. This research paves the way for a deeper understanding of light-induced cross-linking reactions of thionucleobases with canonical bases in DNA and RNA, which has implications for understanding DNA and RNA damage and repair mechanisms, as well as for the design of novel molecular tools (Chang et al., 2017).
Safety And Hazards
The safety data sheet for FSU suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5S/c1-17-7-6(15)5(3-14)18-9(7)13-2-4(11)8(19)12-10(13)16/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,19)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOHFWAMMYYSMU-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=S)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2'-O-methyl-4-thiouridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





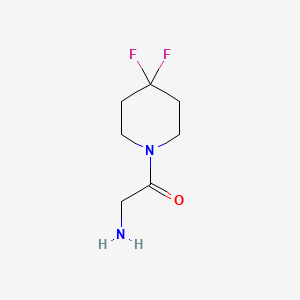


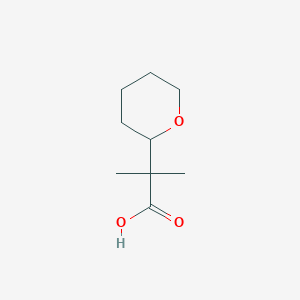
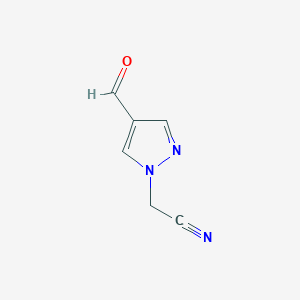

![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
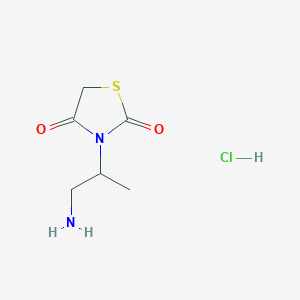
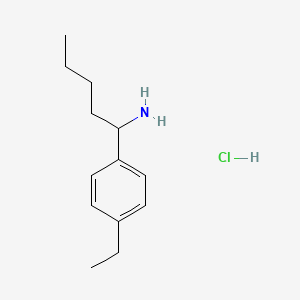
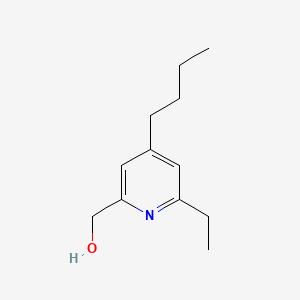
![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)